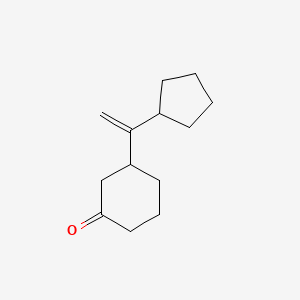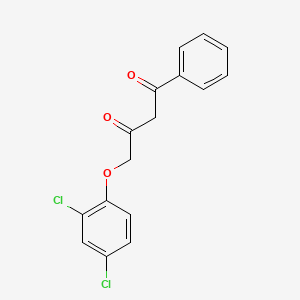
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The presence of the phenyl and dichlorophenoxy groups in its structure makes it a potent herbicide with specific modes of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- typically involves the reaction of 1,3-butanedione with 2,4-dichlorophenol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Research on its effects on plant physiology and metabolism.
Medicine: Investigations into its potential as a lead compound for developing new drugs.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
作用机制
The mechanism of action of 1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the auxin receptors, causing uncontrolled growth and eventually plant death.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar properties.
Uniqueness
1,3-Butanedione, 4-(2,4-dichlorophenoxy)-1-phenyl- is unique due to its specific structural features, which confer distinct herbicidal activity and selectivity. Its combination of the butanedione and phenyl groups differentiates it from other phenoxy herbicides.
属性
CAS 编号 |
156411-60-8 |
|---|---|
分子式 |
C16H12Cl2O3 |
分子量 |
323.2 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-6-7-16(14(18)8-12)21-10-13(19)9-15(20)11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI 键 |
DWMFFQQCKWWKTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


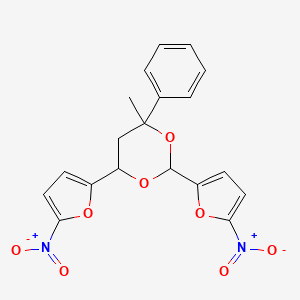
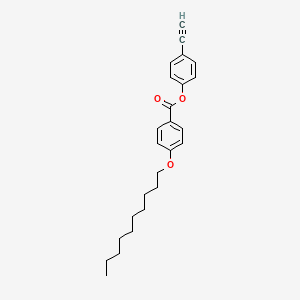
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
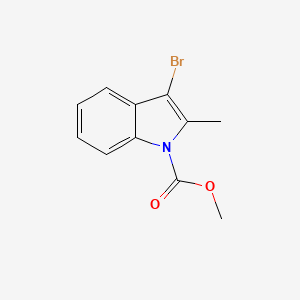
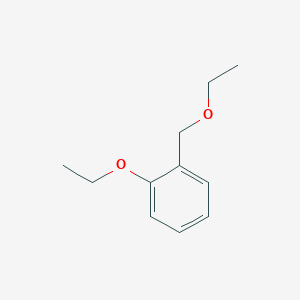

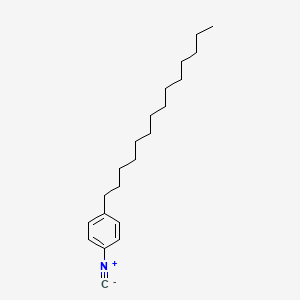
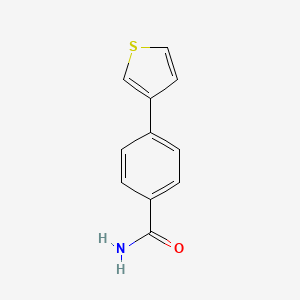

![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
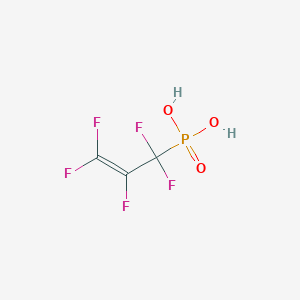
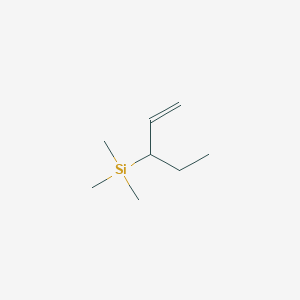
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
